1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrN It is a cyclopropane derivative substituted with a bromo and a methyl group on the phenyl ring and a nitrile group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is facilitated by the use of BrCN (bromine cyanide) and Et3N (triethylamine) as reagents . The reaction conditions are mild, and the process yields the desired product in excellent yields with a short reaction time.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under certain conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromo and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
- 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Uniqueness
This compound is unique due to the presence of both a bromo and a methyl group on the phenyl ring, along with a nitrile group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIQSXRKYAMDRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742710 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314760-71-8 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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